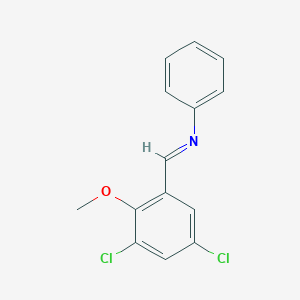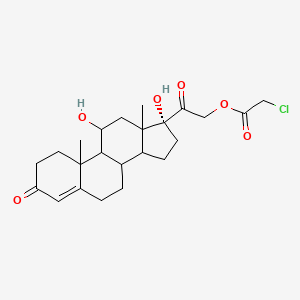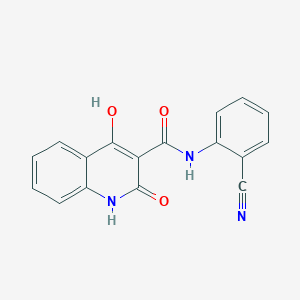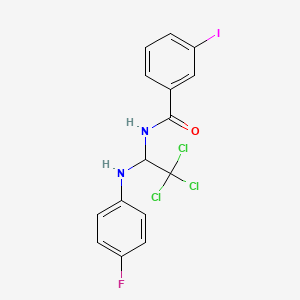
(3-Chloro-2-methyl-phenyl)-(3-nitro-benzylidene)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Chloro-2-methyl-phenyl)-(3-nitro-benzylidene)-amine is an organic compound with the molecular formula C14H11ClN2O2 It is a member of the imine class of compounds, characterized by the presence of a carbon-nitrogen double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methyl-phenyl)-(3-nitro-benzylidene)-amine typically involves the condensation reaction between 3-chloro-2-methyl-aniline and 3-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Chloro-2-methyl-phenyl)-(3-nitro-benzylidene)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and chloro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in the formation of (3-Chloro-2-methyl-phenyl)-(3-aminobenzylidene)-amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitro and chloro derivatives.
Reduction: Formation of (3-Chloro-2-methyl-phenyl)-(3-aminobenzylidene)-amine.
Substitution: Formation of hydroxyl or alkoxy derivatives.
Applications De Recherche Scientifique
(3-Chloro-2-methyl-phenyl)-(3-nitro-benzylidene)-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-Chloro-2-methyl-phenyl)-(3-nitro-benzylidene)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Chloro-2-methyl-phenyl)-(4-nitro-benzylidene)-amine
- (3-Chloro-4-methyl-phenyl)-(3-nitro-benzylidene)-amine
- (3-Chloro-4-methyl-phenyl)-(4-nitro-benzylidene)-amine
Uniqueness
(3-Chloro-2-methyl-phenyl)-(3-nitro-benzylidene)-amine is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and biological activity. The presence of both chloro and nitro groups provides a versatile platform for further chemical modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H11ClN2O2 |
|---|---|
Poids moléculaire |
274.70 g/mol |
Nom IUPAC |
N-(3-chloro-2-methylphenyl)-1-(3-nitrophenyl)methanimine |
InChI |
InChI=1S/C14H11ClN2O2/c1-10-13(15)6-3-7-14(10)16-9-11-4-2-5-12(8-11)17(18)19/h2-9H,1H3 |
Clé InChI |
UKNCMZKNQLEIGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1Cl)N=CC2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-(4-Bromophenyl)-3-oxo-1-phenylpropyl]propanedinitrile](/img/structure/B11989153.png)

![4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B11989160.png)

![2-{(E)-[(2-hydroxyphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11989174.png)

![2-fluoro-N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]acetamide](/img/structure/B11989181.png)


![2-iodo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11989193.png)

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11989227.png)
